DesthiobiotinTEG Phosphoramidite

Description

Properties

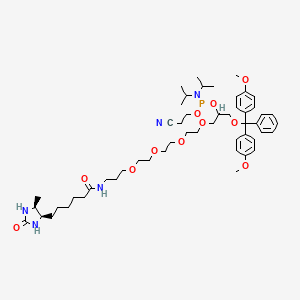

Molecular Formula |

C52H78N5O11P |

|---|---|

Molecular Weight |

980.2 g/mol |

IUPAC Name |

N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |

InChI |

InChI=1S/C52H78N5O11P/c1-40(2)57(41(3)4)69(67-31-14-28-53)68-48(39-66-52(43-16-10-8-11-17-43,44-20-24-46(60-6)25-21-44)45-22-26-47(61-7)27-23-45)38-65-37-36-64-35-34-63-33-32-62-30-15-29-54-50(58)19-13-9-12-18-49-42(5)55-51(59)56-49/h8,10-11,16-17,20-27,40-42,48-49H,9,12-15,18-19,29-39H2,1-7H3,(H,54,58)(H2,55,56,59)/t42-,48?,49+,69?/m0/s1 |

InChI Key |

FNYRRUVUJMFYFL-LAMWNFHDSA-N |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCCOCCOCCOCCOCC(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)NCCCOCCOCCOCCOCC(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origin of Product |

United States |

Synthetic Integration of Desthiobiotinteg Phosphoramidite into Oligonucleotides

Principles of Phosphoramidite (B1245037) Chemistry for Nucleic Acid Modification

The automated chemical synthesis of oligonucleotides overwhelmingly relies on phosphoramidite chemistry. This method's success is rooted in its high efficiency and the cyclical nature of the process, allowing for the sequential addition of nucleotide building blocks to a growing chain anchored to a solid support. sbsgenetech.comwikipedia.org The fundamental reaction is the coupling of a 5'-protected nucleoside phosphoramidite to the free 5'-hydroxyl group of the support-bound oligonucleotide chain. psu.edu

Protecting Group Strategies in Oligonucleotide Synthesis

To ensure the specific and controlled formation of the desired internucleotide linkages, various functional groups on the nucleoside phosphoramidites must be temporarily blocked or "protected." sbsgenetech.comresearchgate.net This strategy prevents unwanted side reactions during the synthesis cycle.

Key protecting groups in oligonucleotide synthesis include:

5'-Hydroxyl Group: The dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl function of the incoming phosphoramidite. Its acid lability allows for its selective removal at the beginning of each synthesis cycle, freeing the hydroxyl group for the subsequent coupling reaction. glenresearch.comresearchgate.net

Exocyclic Amino Groups: The exocyclic amino groups of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are typically protected to prevent reactions at these sites. wikipedia.orgresearchgate.net Common protecting groups include benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) or dimethylformamidine (dmf) for guanine. researchgate.netresearchgate.net

Phosphate (B84403) Group: The phosphorus atom of the phosphoramidite is trivalent and is protected with a labile group, most commonly a β-cyanoethyl group. wikipedia.org This group is stable throughout the synthesis cycles but is readily removed during the final deprotection steps.

The Desthiobiotin-TEG phosphoramidite reagent itself incorporates a DMT group, allowing it to be added to the 5'-terminus of an oligonucleotide using the standard synthesis protocol. glenresearch.com

Reaction Kinetics and Mechanisms of Phosphoramidite Coupling

The coupling reaction, the core of oligonucleotide synthesis, involves the activation of the phosphoramidite monomer by a weak acid, typically an azole derivative like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). psu.edunih.gov This activation step protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. psu.edu

The mechanism proceeds through the formation of a highly reactive phosphitylating agent. rsc.org This intermediate is then susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. psu.eduresearchgate.net The rate of this reaction is influenced by several factors, including the nature of the activator, the solvent, and the specific phosphoramidite being used. nih.govacs.org Studies have shown that the rate of activation and coupling can vary significantly between standard deoxynucleoside phosphoramidites and chemically modified analogues. acs.org The reaction is generally very fast, with coupling times typically in the range of minutes. glenresearch.com

Methodological Advances in Solid-Phase Oligonucleotide Synthesis with Desthiobiotin-TEG Phosphoramidite

The successful incorporation of modified phosphoramidites like Desthiobiotin-TEG Phosphoramidite into synthetic oligonucleotides requires careful optimization of the synthesis and post-synthetic processing steps to ensure high yield and purity of the final product.

Optimization of Coupling Efficiency and Reaction Parameters in Automated Synthesizers

The efficiency of each coupling step is critical for the synthesis of long and pure oligonucleotides. A high coupling efficiency, typically above 99%, is essential to minimize the accumulation of failure sequences (n-1, n-2, etc.). indexcopernicus.com For modified phosphoramidites, which may exhibit different reactivity compared to standard nucleoside phosphoramidites, optimization of coupling parameters is often necessary.

Key parameters that can be adjusted in automated synthesizers to optimize coupling efficiency include:

Coupling Time: Extending the coupling time for the modified phosphoramidite can help ensure complete reaction. For Desthiobiotin-TEG Phosphoramidite, a coupling time of 12-15 minutes is recommended. glenresearch.com

Activator Concentration and Type: The choice and concentration of the activator can significantly impact the kinetics of the coupling reaction. nih.govacs.org

Reagent Delivery and Washing Steps: Efficient delivery of reagents and thorough washing between steps are crucial to prevent side reactions and the carryover of unreacted species.

The coupling efficiency can be monitored in real-time on many automated synthesizers by measuring the absorbance of the trityl cation released during the deblocking step. indexcopernicus.com

| Parameter | Standard Oligonucleotide Synthesis | Synthesis with Desthiobiotin-TEG Phosphoramidite |

| Coupling Time | Typically 1-3 minutes | 12-15 minutes glenresearch.com |

| Activator | Standard activators like 1H-tetrazole or DCI | Standard activators are generally effective |

| Monitoring | Trityl cation monitoring | Trityl cation monitoring is applicable |

Post-Synthetic Processing: Deprotection and Purification Considerations

Following the completion of the solid-phase synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This process, known as deprotection, must be carefully controlled to avoid degradation of the oligonucleotide or the modification.

For oligonucleotides containing Desthiobiotin-TEG, a standard deprotection protocol using aqueous ammonia (B1221849) or a mixture of aqueous ammonia and methylamine (B109427) can be employed. umich.edugoogle.com However, to maintain the integrity of the 5'-label, it is often recommended to perform the synthesis with the final DMT group on ("DMT-on"). glenresearch.com This allows for a simplified purification of the full-length, biotinylated product using reversed-phase chromatography or cartridges, which retain the lipophilic DMT-containing oligonucleotides while shorter, non-DMT-bearing failure sequences are washed away. glenresearch.comnih.gov After purification, the DMT group is removed.

Alternatively, the cyanoethyl protecting groups can be removed on the synthesis column using a solution of 10% diethylamine (B46881) in acetonitrile (B52724) prior to the full deprotection and cleavage from the support. This can help to preserve the label during the subsequent deprotection steps. glenresearch.com

Common purification methods for biotinylated oligonucleotides include:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity and is highly effective for purifying DMT-on products. nih.gov

Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on their charge (i.e., length) and is useful for obtaining highly pure products. nih.gov

Polyacrylamide Gel Electrophoresis (PAGE): PAGE is a high-resolution method for purifying oligonucleotides, particularly for longer sequences. nih.gov

Positional Incorporation Strategies for Desthiobiotin-TEG Phosphoramidite

Desthiobiotin-TEG Phosphoramidite is primarily designed for labeling the 5'-terminus of an oligonucleotide. glenresearch.com The phosphoramidite is added as the final monomer in the 3' to 5' synthesis direction. This is the most common and straightforward strategy for introducing a single biotin (B1667282) analog at a defined position.

For internal or 3'-terminal labeling, other reagents and strategies are required:

Internal Labeling: To introduce a desthiobiotin moiety within the oligonucleotide sequence, a modified nucleoside phosphoramidite, such as a desthiobiotin-dT phosphoramidite, would be necessary. genelink.com Alternatively, an amino-modified nucleoside can be incorporated, followed by post-synthetic conjugation with an activated desthiobiotin derivative. genelink.comnih.gov

3'-Terminal Labeling: Labeling the 3'-end of an oligonucleotide is typically achieved by starting the synthesis with a solid support that is pre-derivatized with the desired molecule. glenresearch.com A Desthiobiotin-TEG CPG (Controlled Pore Glass) support would be used for this purpose. glenresearch.comglenresearch.com

Terminal (5'- and 3'-) Labeling Approaches

Terminal labeling is the most common strategy for incorporating Desthiobiotin-TEG into an oligonucleotide. The specific method employed depends on whether the 5' or 3' end is the target of modification.

5'-Terminal Labeling: The introduction of Desthiobiotin-TEG at the 5'-terminus is a straightforward process in automated solid-phase oligonucleotide synthesis. glenresearch.com Desthiobiotin-TEG Phosphoramidite is added in the final coupling cycle, after the last nucleotide has been added to the growing chain. glenresearch.com This phosphoramidite reagent contains a dimethoxytrityl (DMT) group, which allows for standard monitoring of coupling efficiency and facilitates purification of the full-length, labeled oligonucleotide using reverse-phase cartridge or HPLC methods. glenresearch.comglenresearch.com A coupling time of 12-15 minutes is typically recommended for this step. glenresearch.com

3'-Terminal Labeling: While post-synthesis enzymatic methods exist for 3'-end labeling, direct incorporation during chemical synthesis is often preferred for its efficiency. nih.govjenabioscience.com The standard phosphoramidite-based solid-phase synthesis proceeds in a 3'-to-5' direction. Therefore, labeling the 3'-terminus with a phosphoramidite reagent in the final step is not feasible. Instead, the most common and direct method for achieving a 3'-Desthiobiotin-TEG modification is by beginning the synthesis on a specialized solid support, which is detailed in section 2.4. glenresearch.comglenresearch.com

Alternatively, post-synthesis conjugation can be performed if an oligonucleotide is synthesized with a 3'-amino linker. A Desthiobiotin-NHS ester can then be reacted with the primary amine to attach the label. genelink.com

Internal Modification Techniques and Their Oligonucleotide Context

Incorporating a non-nucleosidic moiety like Desthiobiotin-TEG within the oligonucleotide sequence presents a different challenge compared to terminal labeling. The direct use of Desthiobiotin-TEG Phosphoramidite as a linker between two nucleotides would interrupt the continuous phosphodiester backbone of the nucleic acid chain. genelink.comgenelink.com

To achieve internal labeling, a modified nucleoside phosphoramidite is typically used. A common strategy involves incorporating a thymidine (B127349) residue that has been modified with a reactive group, such as an amino linker (e.g., Amino-Modifier C6 dT), at the desired position within the sequence. biomers.net Following the completion of the oligonucleotide synthesis and deprotection, the desthiobiotin tag is conjugated to the internal primary amino group in a secondary reaction step. genelink.combiomers.net This post-synthesis conjugation approach ensures the integrity of the oligonucleotide backbone while positioning the desthiobiotin tag at a specific internal site.

| Labeling Position | Primary Reagent/Method | Description of Technique |

|---|---|---|

| 5'-Terminus | Desthiobiotin-TEG Phosphoramidite | The phosphoramidite is coupled to the 5'-hydroxyl group of the terminal nucleotide in the last cycle of automated synthesis. glenresearch.com |

| 3'-Terminus | Desthiobiotin-TEG CPG | The oligonucleotide synthesis is initiated from a solid support pre-functionalized with the Desthiobiotin-TEG moiety. biosearchtech.com |

| Internal | Amino-modified nucleoside (e.g., Amino-dT) + Desthiobiotin NHS Ester | An amino-modified base is incorporated during synthesis, and the desthiobiotin tag is attached post-synthesis via conjugation to the amino group. genelink.combiomers.net |

Utilization of Desthiobiotin-TEG-CPG in Oligonucleotide Synthesis

The most efficient and widely used method for producing oligonucleotides with a 3'-Desthiobiotin-TEG label is the use of a pre-modified solid support. glenresearch.com This support consists of Controlled Pore Glass (CPG) to which the Desthiobiotin-TEG molecule has been covalently attached. glenresearch.combiosearchtech.com

The synthesis process begins with this functionalized CPG. Since the desthiobiotin tag is already part of the solid support, the oligonucleotide is synthesized directly on top of it, proceeding in the standard 3'-to-5' direction. This ensures that upon cleavage from the support, the resulting oligonucleotide automatically possesses the Desthiobiotin-TEG moiety at its 3'-end. glenresearch.comglenresearch.com This method is fully compatible with standard automated DNA synthesis protocols and deprotection procedures, such as using ammonium (B1175870) hydroxide, making it a seamless integration into the manufacturing workflow. glenresearch.com The high loading capacity and purity of the CPG 1000 resin contribute to the efficient synthesis of high-quality labeled probes for applications like DNA sequencing and hybridization assays.

Biomolecular Interaction Dynamics of Desthiobiotinylated Oligonucleotides

Theoretical Basis of Desthiobiotin-Streptavidin Binding and Dissociation

Desthiobiotin, a sulfur-free analog of biotin (B1667282), interacts with streptavidin with nearly the same specificity as biotin but with a significantly lower affinity. interchim.fr This key difference allows for the dissociation of the desthiobiotin-streptavidin complex under mild physiological conditions, a stark contrast to the essentially irreversible nature of the biotin-streptavidin bond. nih.govpsu.eduresearchgate.netiris-biotech.de The interaction is characterized by specific dissociation constants and binding kinetics, which are influenced by the molecular structure of desthiobiotin.

The binding affinity of desthiobiotin to streptavidin is considerably weaker than that of biotin. genelink.comgenelink.com The dissociation constant (Kd) for the desthiobiotin-streptavidin interaction is reported to be in the range of 10⁻⁹ to 10⁻¹¹ M, whereas the biotin-streptavidin interaction exhibits a much lower Kd of approximately 10⁻¹⁴ to 10⁻¹⁵ M. interchim.frresearchgate.netgenelink.comgenelink.comidtdna.com This difference of several orders of magnitude highlights the reduced stability of the desthiobiotin-streptavidin complex.

The kinetics of the interaction also differ significantly. While the biotin-streptavidin complex is exceptionally stable with a very slow dissociation rate, desthiobiotinylated molecules are released from streptavidin relatively quickly. nih.gov For instance, the half-life of a desthiobiotinylated oligonucleotide from a streptavidin complex is approximately 0.5 hours, a stark contrast to the roughly 40-hour half-life observed for biotin under similar conditions. nih.gov

Below is a data table summarizing the comparative binding affinities:

| Ligand | Dissociation Constant (Kd) with Streptavidin | Reference(s) |

| Desthiobiotin | 10⁻⁹ M - 10⁻¹¹ M | interchim.frresearchgate.netgenelink.comgenelink.com |

| Biotin | 10⁻¹⁴ M - 10⁻¹⁵ M | interchim.frresearchgate.netgenelink.comidtdna.com |

This table provides an overview of the dissociation constants, illustrating the significantly lower binding affinity of desthiobiotin compared to biotin.

The substantial difference in binding affinity between desthiobiotin and biotin stems from key structural distinctions. Desthiobiotin is an analog of biotin that lacks the sulfur atom in its thiophene (B33073) ring. interchim.fridtdna.comglenresearch.com This single structural modification is the primary determinant of its weaker interaction with streptavidin. interchim.frresearchgate.net

Controlled Ligand Exchange for Reversible Release of Bioconjugates

A significant advantage of using desthiobiotin-labeled oligonucleotides is the ability to achieve their controlled release from streptavidin under gentle conditions. nih.govpsu.eduiris-biotech.de This is typically accomplished through competitive displacement with free biotin.

Desthiobiotinylated molecules bound to streptavidin can be readily eluted by introducing an excess of free biotin into the buffered solution. interchim.frnih.govpsu.eduresearchgate.netiris-biotech.degenelink.comidtdna.combiosearchtech.com Due to its much higher affinity for streptavidin, biotin effectively competes with and displaces the desthiobiotin-conjugated oligonucleotide from the binding sites. nih.govpsu.eduresearchgate.netiris-biotech.de This displacement occurs under physiological conditions, preserving the integrity of the eluted biomolecules. nih.govpsu.edu The process is efficient, and the release of the desthiobiotinylated species can be monitored over time. psu.edu For example, studies have shown that streptavidin-phycoerythrin conjugates can be almost completely displaced from immobilized desthiobiotinylated molecules by a 5 mM biotin solution. psu.edu

The efficiency and reproducibility of releasing desthiobiotinylated oligonucleotides from streptavidin are influenced by several factors:

Concentration of Free Biotin: A sufficient excess of free biotin is crucial to effectively compete with and displace the bound desthiobiotin conjugate. psu.edu

Incubation Time: The displacement is a time-dependent process. Adequate incubation time allows for the equilibrium to shift towards the formation of the more stable biotin-streptavidin complex. psu.edu

Temperature: While elution is typically performed at room temperature, some protocols suggest that incubation in distilled water at 95°C for 10 minutes can also effectively elute desthiobiotin-labeled oligonucleotides. genelink.comgenelink.com

pH: The binding of both biotin and desthiobiotin to streptavidin can be pH-dependent. psu.edu Maintaining an appropriate pH in the buffered solution is important for consistent and efficient release.

Immobilization Format: Whether the streptavidin is in solution or immobilized on a solid support (e.g., magnetic beads, agarose (B213101) resin) can influence the kinetics and efficiency of the displacement reaction. nih.govpsu.edu

By controlling these parameters, researchers can achieve a reproducible and efficient release of desthiobiotinylated oligonucleotides, making this system a valuable tool for affinity purification and other applications requiring reversible immobilization.

Advanced Research Applications of Desthiobiotinteg Phosphoramidite Modified Oligonucleotides

Reversible Affinity Capture and Release in Nucleic Acid Purification

The ability to reversibly bind to a solid support is a cornerstone of modern nucleic acid purification techniques. Desthiobiotin-TEG phosphoramidite-modified oligonucleotides are central to these methods, offering a robust and controllable system for the enrichment and isolation of specific nucleic acid sequences.

Methodological Frameworks for Enrichment and Isolation of Labeled Oligonucleotides

The enrichment and isolation of desthiobiotin-labeled oligonucleotides are primarily achieved through affinity chromatography utilizing streptavidin-coated solid supports, such as magnetic beads or agarose (B213101) resin. fishersci.ienih.gov The general workflow involves the following key steps:

Binding: The sample containing the desthiobiotin-labeled oligonucleotide is incubated with the streptavidin-coated support. The desthiobiotin tag specifically binds to the streptavidin, immobilizing the oligonucleotide onto the support. fishersci.ie

Washing: A series of wash steps are performed using appropriate buffers to remove non-specifically bound molecules, ensuring a high purity of the captured oligonucleotide. nih.gov

Elution: The captured oligonucleotide is released from the support by competitive displacement. This is typically achieved by incubating the support with a solution containing a high concentration of free biotin (B1667282). genelink.combiosyn.com Due to its much higher affinity for streptavidin, biotin effectively displaces the desthiobiotin-labeled oligonucleotide, releasing it into the elution buffer. iris-biotech.dejenabioscience.com Alternatively, elution can be achieved by incubation in distilled water at elevated temperatures (e.g., 95°C for 10 minutes). genelink.combiosyn.comgenelink.com

This gentle elution process is a significant advantage over the traditional biotin-streptavidin interaction, which often requires harsh denaturing conditions (e.g., 8M guanidine-HCl at pH 1.5) to break the essentially irreversible bond. iris-biotech.de Such harsh conditions can compromise the structural and functional integrity of the purified nucleic acids and any associated molecules.

| Parameter | Biotin | Desthiobiotin |

| Binding Affinity (Kd) | ~10-15 M idtdna.com | ~10-11 M to 10-9 M jenabioscience.comgenelink.com |

| Elution Conditions | Harsh denaturing conditions (e.g., 8M guanidine-HCl, pH 1.5) iris-biotech.de | Mild, physiological conditions (e.g., buffered biotin solution, heated water) genelink.combiosyn.com |

Applications in Nucleic Acid Library Construction and Selection

The reversible capture capabilities of desthiobiotin-TEG modified oligonucleotides are particularly advantageous in the construction and selection of nucleic acid libraries, most notably in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for generating aptamers. mdpi.comnih.gov

In a typical SELEX workflow, a large, random library of oligonucleotides is incubated with a target molecule. Oligonucleotides that bind to the target are partitioned from the unbound sequences. Desthiobiotin-labeled library members can be efficiently captured on a streptavidin matrix. After washing to remove non-binders, the bound oligonucleotides can be gently eluted without disrupting their structure, ready for amplification and subsequent rounds of selection. mdpi.comnih.gov The mild elution conditions ensure that the selected aptamers are recovered in their native conformation, which is crucial for their binding activity in downstream applications.

Functionalization of Surfaces and Biosensing Platforms with Reversible Linkages

The ability to immobilize and subsequently release oligonucleotide probes on a solid surface is a powerful feature in the development of dynamic and reusable biosensing platforms. Desthiobiotin-TEG phosphoramidite (B1245037) provides a means to create such reversible linkages, enhancing the versatility of various biosensor and microarray technologies.

Immobilization Strategies for Oligonucleotide Probes in Biosensors

Desthiobiotin-TEG modified oligonucleotides can be immobilized on various sensor surfaces that have been pre-functionalized with streptavidin. Common biosensor platforms where this strategy is employed include Surface Plasmon Resonance (SPR) and gold nanoparticles. nih.govresearchgate.net

The immobilization process typically involves:

Surface Preparation: The sensor surface (e.g., gold chip, glass slide) is coated with a layer of streptavidin.

Probe Immobilization: A solution containing the desthiobiotin-TEG modified oligonucleotide probe is introduced to the streptavidin-coated surface, leading to the capture and immobilization of the probe through the desthiobiotin-streptavidin interaction.

The triethylene glycol (TEG) spacer arm in the phosphoramidite serves to position the desthiobiotin moiety away from the oligonucleotide, minimizing steric hindrance and facilitating efficient binding to the surface-bound streptavidin. idtdna.commetabion.com

Development of Reversible Detection Systems and Microarray Technologies

A key advantage of using desthiobiotin-TEG for probe immobilization is the potential for surface regeneration and the creation of reversible detection systems. After a detection event (e.g., hybridization with a target nucleic acid), the entire probe-target complex can be removed from the sensor surface by introducing a biotin solution. researchgate.net This allows for the regeneration of the streptavidin-coated surface, which can then be reused for subsequent analyses with fresh probes. This reversibility is particularly valuable in applications where multiple experiments need to be performed on the same sensor chip, reducing costs and improving throughput. researchgate.net

In microarray technology, the ability to reversibly attach and detach probes can facilitate dynamic studies and the development of reusable arrays. For instance, a streptavidin-coated microarray slide could be functionalized with a set of desthiobiotinylated probes for a specific experiment. After analysis, these probes could be stripped, and the slide could be repurposed with a different set of probes for a new application.

Probing Molecular Recognition and Protein-Nucleic Acid Interactions

Understanding the intricate interactions between proteins and nucleic acids is fundamental to deciphering many cellular processes. Desthiobiotin-TEG phosphoramidite-modified oligonucleotides serve as powerful tools for these investigations, particularly in pull-down assays designed to identify and characterize nucleic acid-binding proteins. genelink.comspringernature.com

The principle of these assays involves using a desthiobiotin-labeled oligonucleotide probe (either DNA or RNA) as "bait" to capture its specific protein binding partners from a complex biological sample, such as a cell lysate. nih.govjove.com The mild elution conditions afforded by the desthiobiotin-streptavidin interaction are critical for preserving the integrity of the captured protein-nucleic acid complexes. iris-biotech.demdpi.com

A typical workflow for a pull-down assay using a desthiobiotin-labeled oligonucleotide includes:

Probe Immobilization: The desthiobiotinylated oligonucleotide is incubated with streptavidin-coated magnetic beads to immobilize the probe. nih.gov

Incubation with Lysate: The immobilized probe is then incubated with a cell lysate containing the potential protein binding partners.

Washing: Non-specific proteins are removed through a series of wash steps.

Elution: The protein-nucleic acid complexes are eluted from the beads by adding a solution of free biotin. nih.gov

Analysis: The eluted proteins are then identified and quantified using techniques such as Western blotting or mass spectrometry. springernature.comjove.com

Investigation of Transient Binding Events and Complex Assembly

The study of transient, or short-lived, interactions between biomolecules is crucial for understanding dynamic cellular processes such as signal transduction, DNA repair, and gene regulation. However, these interactions are often difficult to capture and analyze due to their low affinity and rapid kinetics. Oligonucleotides modified with DesthiobiotinTEG Phosphoramidite provide a powerful tool to overcome these challenges.

The principle lies in the reversible affinity capture of complexes. A desthiobiotin-labeled oligonucleotide (acting as a "bait") is immobilized on a streptavidin-coated solid support, such as magnetic beads or a sensor surface. This immobilized bait is then incubated with a sample containing potential binding partners (the "prey"), which could be proteins, other nucleic acids, or small molecules. When a transient interaction occurs, the entire complex is captured on the support.

The key advantage of the desthiobiotin-streptavidin system is the ability to elute the captured complexes under gentle, native conditions. nih.gov While the strong biotin-streptavidin bond requires harsh denaturing conditions for dissociation, which can disrupt the very complexes being studied, the desthiobiotin-streptavidin interaction can be competitively disrupted by simply adding a solution of free biotin. genelink.comnih.govidtdna.com This mild elution process preserves the integrity of the captured complexes, allowing for their subsequent analysis by techniques such as mass spectrometry, electrophoresis, or surface plasmon resonance. This enables researchers to identify and characterize molecules that form weak or transient bonds with the nucleic acid of interest, providing insights into the assembly and disassembly of multicomponent molecular machines.

The dissociation constants (Kd) of biotin and desthiobiotin for streptavidin highlight the basis for this application:

| Ligand | Dissociation Constant (Kd) with Streptavidin | Elution Conditions |

| Biotin | Approximately 4.0 x 10-14 M genelink.combiosyn.com | Harsh denaturing agents (e.g., low pH, chaotropic salts) |

| Desthiobiotin | Approximately 2.0 x 10-9 M genelink.combiosyn.com | Mild competitive displacement with free biotin |

This table illustrates the significant difference in binding affinity between biotin and desthiobiotin with streptavidin and the corresponding elution conditions.

High-Throughput Screening Methodologies for Ligand Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for their ability to bind to a specific biological target. This compound-modified oligonucleotides have been integrated into HTS workflows to facilitate the discovery of ligands that interact with specific DNA or RNA structures, such as aptamers or structured non-coding RNAs.

In a typical HTS setup, a desthiobiotin-labeled nucleic acid target is immobilized on streptavidin-coated microplates. A library of potential ligands (e.g., small molecules, peptides) is then added to the wells. Compounds that bind to the nucleic acid target are retained on the plate, while non-binders are washed away. The gentle elution with biotin allows for the efficient recovery of the bound ligands and the intact nucleic acid target. nih.govbiosyn.com This is particularly advantageous as it preserves the chemical integrity of the "hit" compounds, which is crucial for subsequent characterization and development.

This methodology offers several benefits for HTS:

Specificity: The high affinity of the desthiobiotin-streptavidin interaction ensures efficient capture of the target nucleic acid and its bound ligands.

Mild Recovery: The ability to release bound molecules under non-denaturing conditions is critical for maintaining the activity of potential drug candidates.

Regenerable Surfaces: The solid support can often be regenerated and reused after elution, reducing the cost of screening.

A generalized workflow for a high-throughput screen using this technology is outlined below:

| Step | Procedure | Purpose |

| 1. Immobilization | A desthiobiotin-labeled oligonucleotide is incubated in streptavidin-coated microplate wells. | To create a solid-phase target for screening. |

| 2. Washing | Unbound oligonucleotides are washed away. | To remove excess bait and reduce background noise. |

| 3. Screening | A library of compounds is added to the wells and incubated. | To allow for binding of potential ligands to the immobilized target. |

| 4. Washing | Unbound compounds are washed away. | To remove non-specific binders. |

| 5. Elution | A solution of free biotin is added to the wells. | To gently release the oligonucleotide-ligand complexes from the streptavidin support. |

| 6. Analysis | The eluted solution is collected and analyzed (e.g., by mass spectrometry, LC-MS) to identify the bound ligands. | To identify "hit" compounds from the library. |

This table outlines the sequential steps in a high-throughput screening assay for ligand discovery using desthiobiotin-modified oligonucleotides.

Development of Conditional Molecular Tools in Nucleic Acid Research

The ability to control the activity of molecules in a spatial and temporal manner is essential for dissecting complex biological pathways. This compound enables the creation of conditional molecular tools based on nucleic acids, where the function of an oligonucleotide can be regulated by its reversible immobilization.

Regulated Control of Oligonucleotide Function in Biochemical Assays

In many biochemical assays, it is desirable to initiate a reaction at a specific time point. Desthiobiotin-modified oligonucleotides can be used as "caged" reagents, where their activity is suppressed until a specific trigger is applied.

For example, a desthiobiotin-labeled DNA or RNA enzyme (a deoxyribozyme or ribozyme) or a functional aptamer can be immobilized on streptavidin beads. In this immobilized state, the oligonucleotide may be sterically hindered or otherwise prevented from interacting with its substrate or target in the bulk solution, rendering it functionally "off". The reaction can be initiated at a desired moment by adding an excess of free biotin to the solution. The biotin rapidly displaces the desthiobiotin-labeled oligonucleotide from the beads, releasing it into the solution in its active, unbound form (functionally "on"). This allows for precise temporal control over the initiation of biochemical reactions, enabling the study of reaction kinetics and dynamic processes.

This on/off switching capability is valuable for a variety of applications, including:

Synchronizing enzymatic reactions: By releasing a catalytic oligonucleotide at a defined time, researchers can study the kinetics of the reaction it catalyzes with greater precision.

Controlling aptamer-protein binding: The binding of an aptamer to its target protein can be initiated on demand, allowing for the study of the downstream consequences of this interaction at specific time points.

Regulating DNA hybridization: The availability of a desthiobiotin-labeled probe for hybridization can be controlled, which is useful in assays where the timing of probe introduction is critical.

Application in In Vitro and Ex Vivo Systems

The utility of this compound-modified oligonucleotides extends to a range of in vitro (in a controlled environment outside of a living organism) and ex vivo (using tissues or cells from an organism in an external environment) applications.

In Vitro Applications: A primary in vitro application is in the affinity purification of nucleic acid-binding proteins. genelink.comgenelink.com A desthiobiotin-labeled oligonucleotide corresponding to a specific DNA or RNA sequence is immobilized on streptavidin beads. This "bait" is then incubated with a crude cell lysate. Proteins that specifically bind to this nucleic acid sequence will be captured on the beads. After washing away non-specific proteins, the entire protein-nucleic acid complex can be gently eluted with biotin. nih.gov This allows for the isolation of native protein complexes for further analysis, such as protein identification by mass spectrometry or functional characterization. This technique is particularly powerful for identifying unknown proteins that interact with a gene's regulatory sequence or a specific non-coding RNA.

Analytical Characterization and Quality Control of Desthiobiotinteg Phosphoramidite and Conjugates

Chromatographic and Spectroscopic Purity Assessment of the Phosphoramidite (B1245037)

The comprehensive characterization of Desthiobiotin-TEG Phosphoramidite is foundational to its successful use in oligonucleotide synthesis. A combination of chromatographic and spectroscopic techniques is employed to ascertain its purity, structural integrity, and stereochemical configuration.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Profiling

Mass spectrometry (MS) provides an orthogonal technique to HPLC for purity assessment and is crucial for confirming the molecular identity of Desthiobiotin-TEG Phosphoramidite. Techniques such as Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound, which should correspond to its chemical formula, C₅₂H₇₈N₅O₁₁P, with an expected molecular weight of approximately 980.19 g/mol . glenresearch.com

MS analysis is also highly effective for identifying and profiling potential impurities that may not be resolved by HPLC. This includes the detection of by-products from the synthesis, such as incompletely protected molecules or degradation products.

Expected Mass Spectrometry Data for Desthiobiotin-TEG Phosphoramidite

| Ion Species | Calculated Mass (m/z) | Observed Mass (m/z) |

| [M+H]⁺ | 981.54 | 981.55 |

| [M+Na]⁺ | 1003.52 | 1003.53 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the definitive structural elucidation of Desthiobiotin-TEG Phosphoramidite. Both proton (¹H NMR) and phosphorus-31 (³¹P NMR) spectroscopy are employed to confirm the covalent structure and stereochemistry of the molecule.

¹H NMR provides detailed information about the arrangement of protons in the molecule, confirming the presence of the desthiobiotin moiety, the triethylene glycol (TEG) spacer, the DMT protecting group, and the diisopropylamino group.

³¹P NMR is particularly informative for phosphoramidites. The phosphorus atom gives a distinct signal in the ³¹P NMR spectrum, typically in the range of 148-152 ppm. The presence of two signals in this region confirms the existence of the two diastereomers at the phosphorus center. magritek.com The chemical shift of these signals is a sensitive indicator of the chemical environment of the phosphorus atom and can be used to identify impurities such as the corresponding H-phosphonate or phosphate (B84403) species. magritek.com

Evaluation of Desthiobiotin-TEG Phosphoramidite Incorporation Efficiency in Oligonucleotides

Beyond the characterization of the phosphoramidite itself, it is critical to assess its performance in the context of oligonucleotide synthesis. This involves evaluating the efficiency with which it is incorporated into the growing oligonucleotide chain.

Trityl Assay for Monitoring Coupling Yields

The trityl assay is a widely used method for the real-time monitoring of coupling efficiency during solid-phase oligonucleotide synthesis. biofabresearch.com The DMT group attached to the 5'-hydroxyl of the Desthiobiotin-TEG Phosphoramidite is cleaved at the beginning of each synthesis cycle by treatment with a mild acid. The resulting trityl cation is brightly colored and its absorbance can be measured spectrophotometrically. biofabresearch.com

The intensity of the color is directly proportional to the number of moles of the DMT group released, which in turn corresponds to the amount of the phosphoramidite that successfully coupled in the previous step. By comparing the trityl absorbance at each step, the stepwise coupling efficiency can be calculated. For Desthiobiotin-TEG Phosphoramidite, a high coupling efficiency (typically >98%) is expected, ensuring a high yield of the full-length modified oligonucleotide.

Representative Trityl Assay Data for a Synthesis Incorporating Desthiobiotin-TEG Phosphoramidite

| Synthesis Cycle | Coupling Efficiency (%) |

| ... | ... |

| Penultimate Base | 99.5 |

| Desthiobiotin-TEG | 99.1 |

| ... | ... |

Quantitative Analytical Methods for Modified Oligonucleotide Products

Following synthesis, cleavage, and deprotection, the final Desthiobiotin-TEG modified oligonucleotide must be analyzed to confirm its identity and purity. A combination of HPLC and mass spectrometry is typically employed for this purpose.

Reversed-phase HPLC is used to purify the full-length, desthiobiotin-labeled oligonucleotide from shorter, "failure" sequences that lack the modification. atdbio.com The increased hydrophobicity of the desthiobiotin-TEG moiety often results in a longer retention time compared to the unmodified oligonucleotide of the same sequence, aiding in its identification and purification.

Mass spectrometry, particularly ESI-MS or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), is used to confirm the exact mass of the final product. atdbio.com This provides definitive proof of the successful incorporation of the Desthiobiotin-TEG modification. The observed mass should match the calculated mass based on the oligonucleotide sequence and the addition of the Desthiobiotin-TEG group (with a molecular weight of 539.56 g/mol for the modifying moiety). biosearchtech.com

Stability and Handling Considerations for Research-Grade Reagents

The integrity and reactivity of Desthiobiotin-TEG Phosphoramidite are paramount for its successful application in oligonucleotide synthesis and other molecular biology techniques. As with most phosphoramidites, this reagent is susceptible to degradation by moisture and oxidation, necessitating specific storage and handling procedures to ensure its stability and performance.

Proper storage is critical to prevent the degradation of Desthiobiotin-TEG Phosphoramidite. For long-term storage, it is recommended to keep the reagent in a freezer at temperatures between -10°C and -30°C. glenresearch.comglenresearch.com It is essential that the storage environment is dry, as the phosphoramidite is highly sensitive to hydrolysis. The reagent should be stored under an inert atmosphere, such as argon or nitrogen, to minimize oxidation. researchgate.net

Once in solution, the stability of Desthiobiotin-TEG Phosphoramidite is significantly reduced. When dissolved in an appropriate solvent like anhydrous acetonitrile (B52724), the reagent is stable for only 2-3 days. glenresearch.com Therefore, it is advisable to prepare solutions fresh before use. If a solution must be stored, it should be kept in a tightly sealed container under an inert atmosphere and at low temperatures to slow down degradation.

Table 1: Recommended Storage and Handling Conditions for Desthiobiotin-TEG Phosphoramidite

| Condition | Recommendation | Rationale |

| Temperature (Solid) | -10°C to -30°C glenresearch.comglenresearch.com | To minimize thermal degradation. |

| Atmosphere (Solid) | Dry, inert gas (e.g., Argon, Nitrogen) researchgate.net | To prevent hydrolysis and oxidation. |

| Temperature (In Solution) | Use immediately; if necessary, store at low temperature. | Limited stability in solution. |

| Atmosphere (In Solution) | Inert gas (e.g., Argon, Nitrogen) | To prevent degradation in solution. |

| Light Exposure | Store in the dark. lumiprobe.com | To prevent potential light-induced degradation. |

When handling Desthiobiotin-TEG Phosphoramidite, it is crucial to work in a controlled environment to prevent exposure to atmospheric moisture. The use of a glove box or a dry box with an inert atmosphere is highly recommended, especially when weighing and preparing solutions of the reagent. All solvents and reagents used in conjunction with Desthiobiotin-TEG Phosphoramidite, such as the diluent (typically anhydrous acetonitrile), must be of high purity and free of water. glenresearch.com

The general sensitivity of phosphoramidites to hydrolysis underscores the importance of these handling precautions. The reaction with water leads to the formation of a phosphonate (B1237965) species, rendering the reagent inactive for the coupling reaction in oligonucleotide synthesis. researchgate.net While specific studies detailing the degradation pathways of Desthiobiotin-TEG Phosphoramidite are not widely available, the general principles of phosphoramidite chemistry apply.

Comparative Analysis with Complementary Biotinylation and Reversible Tagging Systems

Desthiobiotin-Based Strategies Versus Conventional Biotinylation

The primary distinction between desthiobiotin and biotin (B1667282) lies in their binding kinetics and the resulting elution strategies, which dictates their suitability for different research aims.

The interaction between biotin and streptavidin (or avidin) is one of the strongest known non-covalent biological interactions, characterized by an extremely low dissociation constant (Kd). idtdna.comthermofisher.com This near-irreversible bond forms rapidly and is stable against extremes of pH, temperature, and denaturing agents. thermofisher.com While this high affinity is advantageous for applications requiring robust immobilization or detection, it is a significant drawback when recovery of the captured molecule is desired. biosyn.com Elution of a biotinylated molecule from a streptavidin matrix requires harsh, denaturing conditions (e.g., low pH or high concentrations of chaotropic agents) that can destroy the biological activity of the purified sample, such as protein complexes. biosyn.comnih.gov

Desthiobiotin, a sulfur-lacking analog of biotin, binds to the same site on streptavidin but with a significantly lower affinity. glenresearch.comglenresearch.com This weaker interaction is the key to its utility as a reversible tag. The dissociation constant for the desthiobiotin-streptavidin complex is several orders of magnitude higher than that of the biotin-streptavidin complex. glenresearch.comglenresearch.com Consequently, desthiobiotin-labeled molecules can be gently and specifically eluted from a streptavidin support by competitive displacement using a buffered solution containing free biotin. interchim.frnih.gov This allows for the recovery of the target molecules in their native, functional state. nih.gov

The gentle elution conditions associated with desthiobiotin offer significant advantages in specific research contexts, particularly in the study of biomolecular interactions.

Advantages:

Preservation of Native Complexes: In applications like pull-down assays for identifying RNA-interacting proteins or protein-protein interactions, maintaining the integrity of the complex is paramount. nih.govfishersci.co.uk The mild, competitive elution from desthiobiotin-streptavidin systems ensures that delicate protein complexes are recovered intact and in their active state, which is often not possible with conventional biotinylation. nih.gov

Isolation of Functional Proteins: The non-denaturing release is ideal for purifying functional proteins, such as metalloproteins, where the native conformation and cofactor association must be preserved for subsequent activity assays. nih.gov

Reduced Background: The specific elution with free biotin helps to minimize the co-purification of endogenously biotinylated proteins from cell lysates, which would remain bound to the streptavidin support under these conditions, leading to higher purity of the target molecule. interchim.frapexbt.com

Limitations:

Lower Affinity: The weaker binding affinity of desthiobiotin, while advantageous for elution, can be a limitation. In applications involving numerous or stringent washing steps, there may be a risk of premature dissociation of the desthiobiotin-tagged molecule from the streptavidin support, potentially leading to lower yields compared to the more robust conventional biotin system.

Orthogonality with Photocleavable Biotin Analogs and Other Reversible Tags

The concept of orthogonality in chemical biology refers to the ability to control two or more molecular systems or reactions independently within the same environment. Desthiobiotin's reversible binding mechanism is orthogonal to other systems like photocleavable (PC) biotin.

PC Biotin incorporates a biotin moiety linked to the oligonucleotide via a photocleavable spacer. idtdna.comglenresearch.com The release of the captured oligonucleotide is not achieved through disruption of the biotin-streptavidin interaction itself, but by the cleavage of the linker upon exposure to near-UV light (typically 300–350 nm). glenresearch.comresearchgate.net This process releases the oligonucleotide from the support, often leaving a 5'-phosphate group that makes it suitable for subsequent enzymatic reactions like ligation. idtdna.comglenresearch.com

The release mechanisms for desthiobiotin and PC biotin are triggered by entirely different stimuli: a chemical competitor (free biotin) for the former and light energy for the latter. This distinction makes them orthogonal. A researcher could, in principle, design a complex experiment where one population of molecules is released from a support using biotin competition, while another, tagged with PC biotin, remains bound until it is selectively released by UV irradiation.

Alternative Reversible Affinity Tagging Chemistries in Oligonucleotide Synthesis

Beyond biotin analogs, a variety of other reversible affinity tagging systems are employed in molecular biology and oligonucleotide chemistry, each with a unique mechanism of binding and release.

His-tag (Polyhistidine-tag): This is one of the most common affinity tags, consisting of a short sequence of histidine residues (typically six). The His-tag binds to chelated metal ions, such as Nickel (Ni²⁺) or Cobalt (Co²⁺), immobilized on a resin. Elution is achieved by competition with a high concentration of imidazole, which displaces the tag from the metal ion, or by a decrease in pH. nih.gov This system is widely used for protein purification and can be adapted for oligonucleotides. nih.gov

Strep-tag®: This system uses a short peptide tag (Strep-tag® II) that binds to a specially engineered streptavidin variant called Strep-Tactin®. fishersci.co.ukfishersci.ie The binding is reversible and elution is performed under gentle, physiological conditions using desthiobiotin as a competitor, making it conceptually similar to the direct use of desthiobiotin as a label. fishersci.ie

Enzymatic Tags (e.g., SNAP-tag®, CLIP-tag®, HaloTag®): These tags are proteins that are genetically fused to a target protein. They form highly specific, covalent bonds with their respective ligands (e.g., benzylguanine for SNAP-tag). biomers.net While the bond formation is covalent, the "tagging" refers to the specific labeling with a ligand of interest (which could be an oligonucleotide). Reversibility is not a feature of the tag-ligand bond itself, but the system offers a different mode of bio-orthogonal labeling. biomers.net

FLAG Tag: An eight-amino-acid peptide tag that is recognized by specific antibodies. Elution can be achieved by competition with excess FLAG peptide or by lowering the pH, although the latter may affect protein properties. sinobiological.com

These alternative chemistries provide a broad toolkit for researchers, allowing for the selection of a purification or immobilization strategy best suited to the specific requirements of the biomolecule and the downstream application. The choice between Desthiobiotin-TEG Phosphoramidite (B1245037) and these other systems depends on factors such as desired binding strength, elution conditions, cost, and the need for orthogonal control.

Future Directions and Emerging Research Frontiers

Integration with Advanced Microfluidic Platforms and Automated Synthesis Systems

The integration of Desthiobiotin-TEG phosphoramidite (B1245037) with microfluidic platforms and automated synthesis systems represents a significant leap forward in high-throughput applications. Microfluidics enables the precise manipulation of minute fluid volumes, offering a platform for miniaturized and parallelized biochemical assays. In this context, oligonucleotides modified with Desthiobiotin-TEG can be efficiently synthesized and utilized in microfluidic chips for various applications, including diagnostics and biomolecular interaction studies.

Automated synthesis platforms, which have become indispensable in academic and industrial research, are set to further enhance the efficiency and quality of oligonucleotide synthesis. nih.gov These systems automate the multi-step process of phosphoramidite chemistry, including deprotection, coupling, capping, and oxidation, on solid-phase supports like controlled pore glass (CPG) or polystyrene. nih.gov The use of Desthiobiotin-TEG phosphoramidite in these automated systems allows for the routine and reliable production of desthiobiotin-labeled oligonucleotides for a wide range of downstream applications. glenresearch.comchemspeed.com

Exploration of Novel Applications in Synthetic Biology and Nanotechnology

The unique properties of Desthiobiotin-TEG phosphoramidite make it a promising candidate for novel applications in the burgeoning fields of synthetic biology and nanotechnology. In synthetic biology, the ability to construct and manipulate biological systems requires precise control over molecular interactions. The reversible binding of desthiobiotin to streptavidin provides a molecular switch that can be engineered into synthetic circuits and pathways. metabion.com For instance, desthiobiotin-labeled components could be assembled onto a streptavidin scaffold and subsequently released by the addition of biotin (B1667282), allowing for dynamic control over cellular processes.

In nanotechnology, the self-assembly of molecules into defined structures is a key area of research. The Desthiobiotin-TEG linker can be used to functionalize nanoparticles and other nanomaterials, enabling their directed assembly onto streptavidin-coated surfaces. This approach can be utilized to create novel biosensors, drug delivery systems, and materials with unique optical and electronic properties. The triethylene glycol (TEG) spacer in Desthiobiotin-TEG phosphoramidite plays a crucial role by minimizing steric hindrance, ensuring efficient binding to streptavidin even when attached to bulky nanoparticles. metabion.com

Rational Design of Next-Generation Desthiobiotin Analogs with Tunable Binding Properties

While desthiobiotin offers the advantage of reversible binding, there is a growing interest in developing next-generation analogs with finely tuned binding affinities and kinetics. nih.gov Rational design, a process that leverages structural and computational biology, can be employed to create novel desthiobiotin derivatives with a spectrum of binding strengths. nih.govmdpi.com This would allow researchers to select the optimal analog for a specific application, whether it requires transient interactions or more stable, yet still reversible, binding.

For example, analogs with faster dissociation rates could be beneficial for applications requiring rapid elution of captured molecules, while those with slightly higher affinities might be preferred for more robust immobilization. The development of such analogs would expand the utility of the desthiobiotin-streptavidin system, providing a more versatile toolkit for researchers.

| Compound | Dissociation Constant (Kd) with Streptavidin | Key Feature |

| Biotin | ~10⁻¹⁴ M genelink.com | Essentially irreversible binding |

| Desthiobiotin | ~10⁻⁹ M genelink.com | Reversible binding, displaced by biotin |

| Iminobiotin | pH-dependent | Binds well at pH 11, rapid dissociation at neutral pH researchgate.net |

This table presents a comparison of the binding affinities of biotin and its analogs, highlighting the potential for designing derivatives with a range of binding properties.

Overcoming Challenges in Scaled Synthesis and Purification for Specialized Research Needs

As the demand for desthiobiotin-labeled oligonucleotides and other biomolecules grows, so does the need for efficient and scalable synthesis and purification methods. While automated synthesis has greatly improved efficiency, challenges remain in producing large quantities of highly pure material for specialized research applications. nih.govgoogle.com

Classical purification techniques, such as silica (B1680970) gel chromatography, can be cumbersome and not well-suited for large-scale production. google.com Therefore, the development of improved purification strategies is crucial. One approach is the use of the dimethoxytrityl (DMT) group, which is present on the phosphoramidite, as a handle for reverse-phase (RP) cartridge or high-performance liquid chromatography (HPLC) purification. glenresearch.comglenresearch.combiosearchtech.com This allows for the efficient separation of the desired full-length, desthiobiotin-labeled oligonucleotide from shorter, unlabeled failure sequences. Further research into novel purification methods, such as affinity chromatography using monomeric avidin (B1170675) or other engineered biotin-binding proteins with lower affinities, could also provide significant advantages.

Q & A

Q. What is the role of DesthiobiotinTEG Phosphoramidite in oligonucleotide synthesis, and how does it differ structurally from biotin-based phosphoramidites?

this compound is used to incorporate a desthiobiotin moiety into oligonucleotides during solid-phase synthesis. Unlike biotin, desthiobiotin lacks the sulfur atom in the tetrahydrothiophene ring, reducing its binding affinity to streptavidin by ~1,000-fold . This structural difference enables reversible binding, which is critical for applications requiring gentle elution of biomolecules (e.g., pull-down assays). The TEG (triethylene glycol) spacer enhances solubility and reduces steric hindrance during binding .

Q. What experimental advantages does DesthiobiotinTEG offer over biotin in streptavidin-based assays?

Desthiobiotin’s lower binding affinity (higher Kd) allows competitive elution using free biotin buffers, avoiding harsh conditions (e.g., low pH or denaturants) that could damage sensitive biomolecules. This is particularly advantageous for preserving protein-DNA complexes or RNA structures during affinity purification .

Q. How does the coupling efficiency of this compound compare to standard phosphoramidites during oligonucleotide synthesis?

Coupling efficiency depends on reaction conditions (e.g., activator concentration, coupling time). While standard phosphoramidites typically achieve >98% efficiency, bulkier modifiers like DesthiobiotinTEG may require extended coupling times (e.g., 3–5 minutes) and optimized activator solutions (e.g., 0.25 M 5-ethylthio-1H-tetrazole) to mitigate steric hindrance .

Q. What are the recommended storage conditions for this compound, and how does instability impact synthesis outcomes?

The phosphoramidite must be stored at or below -20°C under anhydrous conditions to prevent hydrolysis. Exposure to moisture can lead to reduced coupling efficiency and truncated oligonucleotides. Pre-drying acetonitrile and ensuring airtight vial seals during synthesis are critical .

Advanced Research Questions

Q. How can researchers optimize elution conditions for DesthiobiotinTEG-modified oligonucleotides bound to streptavidin resins?

Elution efficiency depends on biotin concentration, buffer pH, and incubation time. A typical protocol uses 2–5 mM D-biotin in neutral buffers (pH 7.0–7.5) with 15–30 minutes of incubation at 25°C. Competitive elution should be validated via gel electrophoresis or HPLC to confirm oligonucleotide integrity post-elution .

Q. What strategies mitigate interference between DesthiobiotinTEG and other oligonucleotide modifications (e.g., fluorophores, quenchers) in multifunctional probes?

Sequential synthesis with orthogonal protecting groups (e.g., 5′-DMT for DesthiobiotinTEG and acid-labile groups for fluorescent tags) minimizes cross-reactivity. Post-synthesis purification via reversed-phase HPLC ensures separation of fully modified oligonucleotides from incomplete products .

Q. How can low yields of DesthiobiotinTEG-modified oligonucleotides be troubleshooted during synthesis?

Low yields often arise from inefficient coupling or detritylation. Solutions include:

Q. What analytical methods are recommended for quantifying DesthiobiotinTEG incorporation into oligonucleotides?

MALDI-TOF mass spectrometry confirms molecular weight accuracy, while HPLC with UV detection at 260 nm evaluates purity. For functional validation, streptavidin bead-binding assays coupled with biotin elution quantify binding capacity .

Q. How do researchers address discrepancies in reported dissociation constants (Kd) for DesthiobiotinTEG-streptavidin interactions?

Variability in Kd values may stem from buffer composition (e.g., ionic strength, divalent cations) or steric effects from the TEG spacer. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under standardized conditions (e.g., 25°C, PBS pH 7.4) ensures reproducible measurements .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Personal protective equipment (gloves, goggles) and fume hoods are mandatory due to the compound’s sensitivity to moisture and potential irritancy. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste per local regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.